molecular formula C22H19N3O3S B11446164 Ethyl 4-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Ethyl 4-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No.: B11446164
M. Wt: 405.5 g/mol
InChI Key: IVHLRZSCSHNGAR-UHFFFAOYSA-N
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Description

ETHYL 4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ETHYL 4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .

Industry: In the industrial sector, ETHYL 4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of ETHYL 4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • ETHYL 3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXYLATE
  • ETHYL 3-AMINO-6-PHENYLFURO[2,3-B]PYRIDINE-2-CARBOXYLATE
  • 3-(4-CHLOROPHENYL)-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOLE

Comparison: ETHYL 4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 4-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)amino]benzoate

InChI

InChI=1S/C22H19N3O3S/c1-3-28-21(27)16-9-11-17(12-10-16)23-20(26)19-14(2)25-13-18(24-22(25)29-19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,26)

InChI Key

IVHLRZSCSHNGAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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